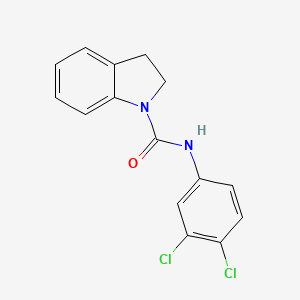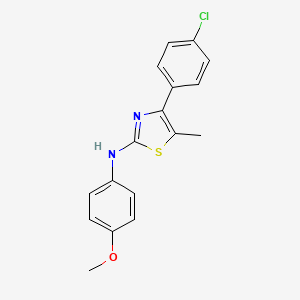![molecular formula C18H26ClN3O2 B5606277 N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5606277.png)
N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-[3-(4-chlorophenyl)propyl]-N1,N1-dimethyl-1,3-piperidinedicarboxamide is a chemical compound with distinct properties and reactions. The research available focuses primarily on its molecular structure and pharmacological properties.
Synthesis Analysis
The synthesis of N3-[3-(4-chlorophenyl)propyl]-N1,N1-dimethyl-1,3-piperidinedicarboxamide involves complex chemical processes. One relevant study discussed the synthesis of N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, highlighting various methods and outcomes (Śladowska et al., 1995). Another study focused on synthesizing optically active derivatives of similar compounds, providing insights into the synthesis process and structural aspects of such compounds (Ashimori et al., 1991).
Molecular Structure Analysis
Studies on the molecular interaction of similar compounds with receptors provide insights into the molecular structure. For example, a study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor used molecular orbital methods to analyze conformational aspects (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of N3-[3-(4-chlorophenyl)propyl]-N1,N1-dimethyl-1,3-piperidinedicarboxamide are complex. Research on similar compounds, such as the study on the synthesis, structure, and properties of piperidinium derivatives, provides insights into the reactivity and interaction of such molecules (Krivokolysko et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and crystallization, can be inferred from studies on related compounds. For instance, research on the structure of related molecules has helped to understand aspects like conformation and crystallization behavior (Igonin et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial aspects. Studies on the acylation of related compounds, as well as the investigation of their structure-activity relationships, provide valuable information on these aspects. For example, research on the acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine and synthesis of its multifullerene derivatives offers insights into chemical reactivity and bonding characteristics (Zhang et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
3-N-[3-(4-chlorophenyl)propyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-21(2)18(24)22-12-4-6-15(13-22)17(23)20-11-3-5-14-7-9-16(19)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJBVTWYXXQIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5606198.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-ol](/img/structure/B5606213.png)

![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5606236.png)

![1-(3-chlorophenyl)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5606256.png)
![3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5606280.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5606288.png)
![methyl 2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxylate](/img/structure/B5606294.png)

![6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B5606308.png)
![3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5606313.png)
